N-Ethyl-9alpha, 11alpha, 15S-trihydroxy-prosta-5Z, 13E-dien-1-amide
Overview
Description
“N-Ethyl-9alpha, 11alpha, 15S-trihydroxy-prosta-5Z, 13E-dien-1-amide”, also known as Prostaglandin F2alpha ethyl amide or PGF2ALPHA-NET, is a chemical compound with the molecular formula C22H39NO4 . It is an analog of PGF2α in which the C-1 carboxyl group has been modified to an N-ethyl amide.
Molecular Structure Analysis
The molecular structure of this compound is characterized by several functional groups. It has a molecular weight of 381.5 g/mol . The InChI representation of the molecule isInChI=1S/C22H39NO4/c1-3-5-8-11-17 (24)14-15-19-18 (20 (25)16-21 (19)26)12-9-6-7-10-13-22 (27)23-4-2/h6,9,14-15,17-21,24-26H,3-5,7-8,10-13,16H2,1-2H3, (H,23,27)/b9-6-,15-14+/t17-,18+,19+,20-,21+/m0/s1
. Physical And Chemical Properties Analysis
This compound has a molecular weight of 381.5 g/mol . It has 4 hydrogen bond donors and 4 hydrogen bond acceptors . The exact mass is 381.28790873 g/mol . The topological polar surface area is 89.8 Ų .Scientific Research Applications
Biological Activity and Mimicry
N-Ethyl-9alpha, 11alpha, 15S-trihydroxy-prosta-5Z, 13E-dien-1-amide demonstrates significant biological activity, particularly as a mimic of prostaglandin endoperoxides. A study found that an azo analog of this compound is a powerful mimic of these endoperoxides, showing heightened activity in stimulating muscle contraction and platelet aggregation, suggesting its potential value in further studies of prostaglandin endoperoxides (Corey et al., 1975).
Platelet Aggregation
Research on analogues of N-Ethyl-9alpha, 11alpha, 15S-trihydroxy-prosta-5Z, 13E-dien-1-amide reveals its role in platelet aggregation. A study examining 9,11-dithio analogues of prostaglandin endoperoxide found that these compounds induce platelet aggregation and serotonin release from platelets (Okuma et al., 1977).
Receptor Activation and Pharmacological Responses
The compound has been implicated in activating peroxisome proliferator-activated receptor-gamma (PPARgamma), a critical factor in various metabolic processes. A study showed that prostaglandin D2 (PGD2), when incubated with murine macrophages, led to the formation of products that activate PPARgamma, highlighting the compound's potential in metabolism-related research (Söderström et al., 2003).
Impact on Water Permeability and Muscle Contraction
Studies have shown that certain analogs of N-Ethyl-9alpha, 11alpha, 15S-trihydroxy-prosta-5Z, 13E-dien-1-amide significantly impact water permeability and muscle contraction. For instance, the effect of thromboxane B(2) and stable prostaglandin endoperoxide analogs on water flow across the toad urinary bladder was notable, suggesting its application in renal physiology and related pharmacological studies (Burch & Halushka, 1980).
Synthesis and Chemical Transformations
Chemical synthesis and transformation studies involving the compound have been conducted, providing insights into its potential for bioconjugation and other applications. A research focusing on the mechanism of amide formation using carbodiimide in aqueous media, which is relevant for bioconjugation, involved compounds related to N-Ethyl-9alpha, 11alpha, 15S-trihydroxy-prosta-5Z, 13E-dien-1-amide (Nakajima & Ikada, 1995).
properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-N-ethylhept-5-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39NO4/c1-3-5-8-11-17(24)14-15-19-18(20(25)16-21(19)26)12-9-6-7-10-13-22(27)23-4-2/h6,9,14-15,17-21,24-26H,3-5,7-8,10-13,16H2,1-2H3,(H,23,27)/b9-6-,15-14+/t17-,18+,19+,20-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLETUMXUCSCVPL-GWSKAPOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)NCC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)NCC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-9alpha, 11alpha, 15S-trihydroxy-prosta-5Z, 13E-dien-1-amide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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